molecular formula C12H13NO3 B1272853 1-(3-Methylphenyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 56617-45-9

1-(3-Methylphenyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No. B1272853
CAS RN: 56617-45-9
M. Wt: 219.24 g/mol
InChI Key: FEIYFABONGDZKQ-UHFFFAOYSA-N
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Description

1-(3-Methylphenyl)-5-oxopyrrolidine-3-carboxylic acid is a compound that belongs to the class of pyrrolidine derivatives. These compounds are characterized by a five-membered nitrogen-containing ring (pyrrolidine) and are known for their diverse biological activities. The specific compound has a 3-methylphenyl group attached to the nitrogen-containing ring, which could potentially influence its chemical and biological properties.

Synthesis Analysis

The synthesis of pyrrolidine derivatives often involves cyclization reactions and the introduction of various functional groups to the core structure. For instance, the synthesis of related compounds such as 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives involves the incorporation of substituents like chloro, hydroxyl, and amino groups . Similarly, the synthesis of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives is achieved through cyclization reactions of methyl 1-(benzoylcarbamothioyl)-5,5-diphenylpyrrolidine-2-carboxylates . These methods could potentially be adapted for the synthesis of 1-(3-Methylphenyl)-5-oxopyrrolidine-3-carboxylic acid by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives can be elucidated using techniques such as X-ray diffraction and NMR spectroscopy. For example, the structure of (2R,3R)-1-methyl-5-oxo-2-phenyltetrahydro-1H-pyrrole-3-carboxylic acid was determined using X-ray crystallography . Detailed structural examination of similar compounds can be performed using NMR techniques and molecular modeling . These methods would be applicable for analyzing the molecular structure of 1-(3-Methylphenyl)-5-oxopyrrolidine-3-carboxylic acid.

Chemical Reactions Analysis

Pyrrolidine derivatives can undergo various chemical reactions, including condensation with aldehydes and ketones to form hydrazones and other heterocyclic compounds . The reactivity of the pyrrolidine ring allows for the formation of diverse structures, such as oxadiazole derivatives . The chemical behavior of 1-(3-Methylphenyl)-5-oxopyrrolidine-3-carboxylic acid would likely be influenced by the presence of the 3-methylphenyl group and could participate in similar reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives, such as solubility, melting point, and acidity, can be influenced by the substituents on the pyrrolidine ring. The acid dissociation constants of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives have been determined, indicating the influence of the substituents on the compound's acidity . Spectroscopic properties, including UV-Vis absorption, IR, and NMR, are essential for characterizing these compounds . Quantum mechanical studies can provide insights into the electronic structure, such as HOMO and LUMO energies, and predict reactivity . These analyses would be relevant for understanding the properties of 1-(3-Methylphenyl)-5-oxopyrrolidine-3-carboxylic acid.

Scientific Research Applications

Antioxidant Activity

  • Novel derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid demonstrated potent antioxidant activities. Some compounds surpassed the antioxidant efficacy of ascorbic acid, indicating their potential as effective antioxidants (Tumosienė et al., 2019).

Antibacterial Activity

  • Derivatives of 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid showed significant antibacterial activity, with one derivative exhibiting particularly high efficacy. This highlights the potential for these compounds in developing new antibacterial agents (Žirgulevičiūtė et al., 2015).

Anticancer and Antimicrobial Properties

  • 5-Oxopyrrolidine derivatives, including those synthesized from 1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid, displayed promising anticancer and antimicrobial activities. Some compounds were particularly effective against multidrug-resistant Staphylococcus aureus strains (Kairytė et al., 2022).

Synthesis of Novel Bicyclic Systems

  • The synthesis of novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems from 5-oxopyrrolidine-3-carboxylic acids revealed potential for developing new chemical entities with predicted biological activities (Kharchenko et al., 2008).

Potential in Pharmaceutical Development

  • The synthesis of various 5-oxo-1-phenylpyrrolidine-3-carboxylic acid analogs, researched for their potential as antibacterial drugs, highlights the versatility of these compounds in drug development (Devi et al., 2018).

Chiral Centers in Metal–Organic Frameworks

  • The creation of a metal-organic framework containing chiral centers using derivatives of 1-(4-Carboxy-benzyl)-5-oxo-pyrrolidine-2-carboxylic acid demonstrated effective anionic dye removal from aqueous solutions, indicating applications in environmental remediation (Zhao et al., 2020).

Use as Chiral Resolving Agents

  • Enantiomers of (2R*,3R*)-1-methyl-5-oxo-2-phenyltetrahydro-1H-pyrrolidine-3-carboxylic acid were explored as novel chiral resolving agents, illustrating their potential in stereoselective synthesis and pharmaceutical applications (Piwowarczyk et al., 2008).

Safety And Hazards

This involves studying the toxicological properties of the compound. It includes its health hazards, environmental hazards, and physical hazards .

Future Directions

This involves predicting or suggesting future research directions or applications for the compound .

properties

IUPAC Name

1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-8-3-2-4-10(5-8)13-7-9(12(15)16)6-11(13)14/h2-5,9H,6-7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEIYFABONGDZKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CC(CC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methylphenyl)-5-oxopyrrolidine-3-carboxylic acid

CAS RN

56617-45-9
Record name 3-Pyrrolidinecarboxylic acid, 1-(3-methylphenyl)-5-oxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056617459
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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